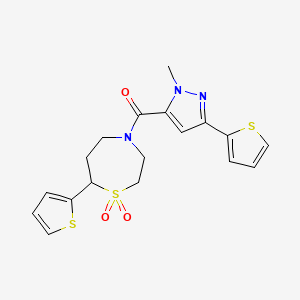
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure comprises a 3,4-dihydroquinoline ring linked to a phenyl-substituted thiadiazole moiety via a thioether bridge, giving it distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps One potential synthetic route starts with the formation of 3,4-dihydroquinoline, which is achieved through the cyclization of aniline derivatives Subsequently, this intermediate can be reacted with ethyl 2-bromoacetate under basic conditions to form an ester
Industrial Production Methods: : While laboratory synthesis methods are detailed, industrial-scale production might utilize optimized catalytic processes to ensure higher yield and efficiency. Solvent choice, temperature, pressure, and catalysts must be carefully calibrated to maintain the purity and stability of the compound.
化学反応の分析
Types of Reactions: : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes several chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify its reactivity.
Reduction: : Reduction reactions can break down specific parts of the molecule, such as the thiadiazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to modify the phenyl ring or thiadiazole moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reagents like halogenated compounds, and nucleophiles like amines or thiols.
Major Products: : Depending on the reaction, major products can include oxidized quinoline derivatives, reduced thiadiazole compounds, or substituted phenyl derivatives.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has a wide range of applications:
Chemistry: : Used as an intermediate in organic synthesis and catalyst development.
Biology: : Potentially useful in studying enzyme interactions and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and dyes due to its unique structural properties.
作用機序
The compound's effects are mediated through its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the context of its application.
Pathways Involved: : The compound may alter signaling pathways, enzyme activity, or genetic expression to exert its effects.
類似化合物との比較
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its combination of a dihydroquinoline ring and a thiadiazole moiety.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone: : Lacks the thiadiazole moiety, making its chemical behavior and applications distinct.
2-(3-phenyl-1,2,4-thiadiazol-5-yl)thiophene:
3,4-Dihydroquinoline derivatives: : These compounds share the dihydroquinoline ring but differ in other structural aspects, influencing their properties and applications.
This compound's unique combination of structural features enables it to stand out in its field, offering diverse opportunities for research and development.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-24-19-20-18(21-25-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNRYRZDYZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2727724.png)
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B2727726.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2727728.png)

![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727731.png)

![(3Z)-3-{[(4-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2727738.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)


![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)
